Heptadecanophenone

Description

General Significance of Ketones in Mechanistic Organic Chemistry and Synthesis Research

Ketones participate in numerous fundamental reaction mechanisms, including nucleophilic addition to the carbonyl carbon, alpha-substitution reactions via enol or enolate intermediates, and various oxidation and reduction processes. The acidity of the alpha-hydrogens allows for enolization and the formation of enolates, which are powerful nucleophiles widely utilized in carbon-carbon bond formation reactions such as the aldol (B89426) reaction, Claisen condensation, and alkylations fishersci.ca. The carbonyl group also serves as a key site for the addition of various nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) for the synthesis of alcohols fishersci.at. Furthermore, ketones are involved in important rearrangement reactions nih.gov and can serve as substrates for the synthesis of other functional groups like alkenes via methods involving hydrazones fishersci.ca. Mechanistic studies often focus on understanding the factors influencing the chemo-, regio-, and stereoselectivity of these reactions, including the role of catalysts, solvents, and substituents epa.govnih.gov. The synthetic utility of ketones extends to the preparation of complex molecules, natural products, pharmaceuticals, and materials uni.luatamanchemicals.com.

Specific Context of Heptadecanophenone within the Alkanophenone Class for Academic Investigation

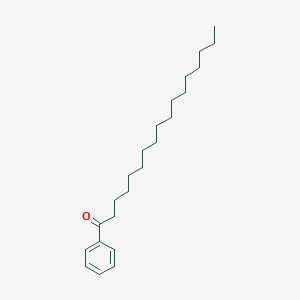

This compound, also known by its IUPAC name 1-phenylheptadecan-1-one, is an arylalkyl ketone featuring a phenyl group attached to a carbonyl carbon which is also bonded to a long, seventeen-carbon alkyl chain wikipedia.org. As a long-chain alkanophenone, it belongs to a subclass of ketones that presents specific considerations in academic investigation. The extended aliphatic chain can influence the physical properties of the compound, such as solubility and melting point, compared to shorter-chain analogs like acetophenone (B1666503) or benzophenone (B1666685). While extensive detailed academic research specifically centered on this compound is not as widely documented in the immediate literature search results as for simpler ketones, its structure places it within the scope of studies exploring the impact of long aliphatic chains on reactivity, conformation, and intermolecular interactions in ketone chemistry. Investigations into the synthesis of such long-chain arylalkyl ketones, their behavior in various catalytic systems, or their potential as precursors for other long-chain molecules could be areas of academic interest, drawing parallels from research conducted on related alkanophenones such as n-octadecanophenone uni.lu.

Overview of Established Research Trajectories for Arylalkyl Ketones

Research on arylalkyl ketones has followed several established trajectories aimed at developing efficient synthetic methods and exploring their reactivity in various transformations. Key areas of investigation include:

Synthesis Methodologies: Development of new and improved methods for synthesizing arylalkyl ketones, such as Friedel-Crafts acylation uni.lu, nickel-catalyzed carbonylation reactions ereztech.com, and photo-induced approaches ereztech.com. These studies often focus on improving yields, selectivity, and sustainability.

Reduction Reactions: Stereoselective reduction of prochiral arylalkyl ketones to chiral secondary alcohols is a significant area, with methods like the CBS reduction being well-established and widely studied, often using acetophenone as a benchmark substrate epa.govnih.gov. Mechanistic studies aim to understand the origins of stereoselectivity epa.gov.

Rearrangement Reactions: Studies exploring the rearrangement of arylalkyl ketones to access different structural motifs, such as the oxidative rearrangement to form α-arylated esters, which are valuable intermediates in the synthesis of bioactive compounds nih.gov.

Mechanistic Studies: Detailed investigations into the reaction mechanisms of arylalkyl ketones under various conditions, including studies on nucleophilic additions, enolization, and catalytic cycles fishersci.canih.gov. These studies often involve spectroscopic techniques and computational chemistry epa.govnih.gov.

Functionalization: Research into the selective functionalization of arylalkyl ketones, including C-H activation strategies, to introduce additional complexity and create diverse molecular structures uni.lu.

These research trajectories highlight the ongoing interest in arylalkyl ketones as versatile substrates in organic synthesis and as subjects for fundamental mechanistic inquiries.

Data Tables

Due to the limited availability of specific detailed research findings solely focused on this compound in the gathered information, the following table provides general properties of key ketones mentioned and illustrates typical reactions involving the ketone functional group relevant to the broader class of compounds including arylalkyl ketones.

| Compound | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | Description / Significance |

| This compound | 577626 | C₂₃H₃₈O | 330.56 | Long-chain alkanophenone |

| Acetophenone | 7410 | C₈H₈O | 120.15 | Simplest aromatic ketone, benchmark in reduction studies |

| Benzophenone | 3102 | C₁₃H₁₀O | 182.22 | Simplest diaromatic ketone, used as a photosensitizer |

| Acetone | 180 | C₃H₆O | 58.08 | Simplest ketone, common solvent and building block |

| Heptadecane (B57597) | 12398 | C₁₇H₃₆ | 240.5 | The alkane chain corresponding to the alkyl part of this compound |

Summary of Key Ketone Reaction Types (General)

| Reaction Type | Description | Relevance to Arylalkyl Ketones / this compound (General) |

| Nucleophilic Addition | Addition of nucleophiles to the carbonyl carbon (e.g., organometallics, hydrides). | Forms alcohols; crucial for synthesis of complex molecules. fishersci.atnih.gov |

| Alpha-Substitution | Reactions at the carbon adjacent to the carbonyl via enolates (e.g., alkylation, halogenation). | Enables carbon-carbon bond formation and functionalization. fishersci.ca |

| Reduction | Conversion of the carbonyl to a hydroxyl group (alcohol). | Important for synthesizing chiral alcohols. epa.govnih.gov |

| Oxidation | Conversion of ketones to carboxylic acids or esters (less common than aldehyde oxidation). | Can lead to C-C bond cleavage. |

| Rearrangement Reactions | Molecular rearrangements involving the ketone structure. | Accesses different structural isomers or functional groups. nih.gov |

Properties

IUPAC Name |

1-phenylheptadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-23(24)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXIOSYYRVXOOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341991 | |

| Record name | Heptadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128189-46-8 | |

| Record name | Heptadecanophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation of Heptadecanophenone

Photochemical Reactivity of Heptadecanophenone and Related Arylalkyl Ketones

Arylalkyl ketones, including this compound, exhibit characteristic photochemical behavior primarily initiated by the absorption of ultraviolet light. This absorption typically corresponds to an n→π* transition of the carbonyl group, leading to an excited singlet state. slideshare.netmsu.edu Intersystem crossing (ISC) to the triplet state is often efficient in aryl ketones, making the triplet manifold crucial for subsequent reactions. msu.eduuou.ac.in The photochemical reactivity of these compounds is dominated by intramolecular hydrogen atom abstraction, particularly from the γ-carbon, provided a hydrogen atom is accessible in the correct conformation. slideshare.netscispace.comwikipedia.org

Norrish Type II Photoelimination Reactions

The Norrish Type II reaction is a well-established photochemical pathway for carbonyl compounds possessing a hydrogen atom on the γ-carbon. slideshare.netwikipedia.org Upon photoexcitation, the excited carbonyl group abstracts this γ-hydrogen through a six-membered cyclic transition state, generating a 1,4-biradical intermediate. slideshare.netscispace.comwikipedia.org This biradical can then undergo further reactions, primarily fragmentation (β-scission) or cyclization. slideshare.netscispace.comwikipedia.org

Mechanism of γ-Hydrogen Abstraction

The initiation of the Norrish Type II reaction involves the intramolecular transfer of a hydrogen atom from the γ-carbon to the oxygen atom of the excited carbonyl group. slideshare.netscispace.com This process occurs via a concerted mechanism involving a six-membered ring transition state. The efficiency of this hydrogen abstraction is highly dependent on the conformational flexibility of the alkyl chain, which dictates the proximity and favorable alignment of the γ-hydrogen with the excited carbonyl oxygen. Studies on various arylalkyl ketones have shown that the rate of γ-hydrogen abstraction is influenced by structural factors and the reaction environment, including confinement within supramolecular structures like zeolites or organic capsules. researchgate.netrsc.orgcdnsciencepub.com

Formation and Reactivity of 1,4-Biradical Intermediates

The abstraction of the γ-hydrogen atom leads to the formation of a 1,4-biradical intermediate, characterized by radical centers on the original carbonyl carbon and the γ-carbon. slideshare.netscispace.comwikipedia.org This biradical is a transient species that can undergo several subsequent reactions. The fate of the 1,4-biradical is determined by its conformation and the surrounding environment. scispace.com The two primary reaction pathways available to the 1,4-biradical are fragmentation and cyclization. slideshare.netscispace.comwikipedia.org The lifetime and reactivity of the 1,4-biradical can be influenced by factors such as solvent polarity and confinement effects. scispace.comresearchgate.net

Competitive Fragmentation and Yang Photocyclization Pathways

Following the formation of the 1,4-biradical, two main competitive pathways are observed:

Fragmentation (β-scission): This involves the cleavage of the α,β-carbon-carbon bond within the biradical, leading to the formation of an enol (which typically tautomerizes to a carbonyl compound) and an alkene. slideshare.netscispace.comwikipedia.org This is considered the Norrish Type II elimination product.

Yang Photocyclization: This pathway involves the intramolecular recombination of the two radical centers in the 1,4-biradical to form a four-membered ring, specifically a cyclobutanol (B46151) derivative. slideshare.netscispace.comwikipedia.org This reaction is also known as Norrish-Yang cyclization.

The competition between fragmentation and cyclization is influenced by structural factors of the ketone, the nature of the biradical intermediate (singlet or triplet), and environmental conditions such as solvent and temperature. scispace.comresearchgate.netresearchgate.net For arylalkyl ketones, the fragmentation pathway often predominates in solution. researchgate.net However, confinement within rigid environments can alter the product distribution by restricting the conformational freedom of the biradical and favoring one pathway over the other. researchgate.netcdnsciencepub.comresearchgate.net

Excited State Dynamics and Energy Transfer in Photoreactions

The photochemical reactivity of this compound and related arylalkyl ketones is intimately linked to their excited state dynamics. Upon absorption of a photon, the molecule is promoted to an excited electronic state, typically the S₁ (n,π*) state for carbonyl compounds. slideshare.netmsu.edu

Singlet and Triplet Manifold Reactivity

The reactions can proceed from either the singlet or the triplet excited state, depending on the efficiency of intersystem crossing (ISC). slideshare.netmsu.eduuou.ac.in For aryl ketones, ISC from the initial singlet excited state to the triplet state is generally very efficient, making the triplet state the primary reactive species for the Norrish Type II reaction. slideshare.netmsu.eduuou.ac.in The triplet excited state of aryl ketones typically has an n,π* character and is highly effective at abstracting hydrogen atoms. msu.edu

Role of Sensitizers and Quenchers in Mechanistic Analysis

Sensitizers and quenchers are crucial tools in elucidating the mechanisms of photochemical reactions. Photosensitization occurs when a molecule (the sensitizer) absorbs light and then transfers its excited-state energy to another molecule (the acceptor), which then undergoes a photochemical reaction. msu.eduwikipedia.org Quenching is the opposite process, where a photoexcited state is deactivated by a chemical reagent, preventing the photochemical reaction of the excited species. msu.eduwikipedia.org

For ketones, which often react from their triplet states, triplet energy transfer is a common sensitization mechanism. nowgonggirlscollege.co.inmsu.edu A sensitizer (B1316253) is excited to its singlet state (S₁), undergoes intersystem crossing to its triplet state (T₁), and then collides with a ground-state acceptor molecule, transferring energy to produce a triplet acceptor and a ground-state sensitizer. msu.edu Conversely, quenchers with lower triplet energies than the excited ketone can deactivate the ketone's triplet state, reducing the reaction efficiency. msu.edu

By studying the effect of different sensitizers and quenchers on the product distribution and reaction efficiency of this compound photochemistry, researchers can gain insights into the nature and lifetime of the excited states involved (singlet vs. triplet) and the rate constants of the primary photochemical processes. msu.edu For instance, the effect of quenchers like 1,3-pentadiene (B166810) on product distribution provides valuable information about triplet-state mechanisms. msu.edu Carbonyl compounds like benzophenone (B1666685) can act as photosensitizers, and photoexcited benzophenone has been shown to act by hydrogen atom abstraction. nih.gov

Influence of Reaction Media on Photoproduct Selectivity

The reaction medium significantly influences the outcome of photochemical reactions by affecting the excited state properties, the dynamics of intermediates, and the rates of competing processes. nowgonggirlscollege.co.insolubilityofthings.com

Behavior in Ordered (Layered) Phases

The photochemical behavior of molecules in ordered or layered phases, such as those formed by alkyl alkanoates, can differ significantly from that in isotropic solutions. researchgate.netresearchgate.netvdoc.pub In these anisotropic environments, the movement and conformational changes of the reactant molecules and reaction intermediates are constrained by the surrounding matrix. researchgate.netresearchgate.net

Studies on the Norrish-Yang photochemistry of p-alkyl alkanophenones, including p-pentyl this compound, in the ordered phases of alkyl alkanoates have shown that the reaction course can be effectively controlled within these media. researchgate.netresearchgate.netvdoc.pub Comparisons of photoproduct selectivity in isotropic versus ordered phases provide information about how the cylindrically shaped reaction cavities influence the relative motions and conformational changes necessary for product formation. researchgate.netresearchgate.net Furthermore, comparisons using different ordered phases or different ordered phases of the same ester can reveal details about the "wall stiffness" and the importance of functional group interactions within the reaction cavities. researchgate.netresearchgate.net These studies suggest that ordered media can be designed and selected to achieve selective photochemical transformations. researchgate.netresearchgate.netvdoc.pub

Effects of Solvent Polarity and Temperature on Photochemical Processes

Solvent polarity and temperature are critical factors influencing photochemical reactions. solubilityofthings.comarkat-usa.orgmuni.cz The choice of solvent can affect the stability of excited states, the efficiency of energy transfer processes, and even participate directly in the reaction mechanism. solubilityofthings.comarkat-usa.org

For ketones, solvent polarity can influence the relative energies of n→π* and π→π* excited states, which can impact the reaction pathway, especially for conjugated systems. magadhmahilacollege.org While this compound is an alkyl aryl ketone, the principles of solvent effects on excited states and reaction intermediates are relevant. For example, the spectral shape of triplet-triplet absorption in aromatic ketones like xanthone (B1684191) shows solvatochromic behavior, and their reactivity towards H-atom abstraction can decrease in protic solvents compared to aprotic ones. researchgate.net

Temperature affects the kinetics and thermodynamics of photochemical reactions. solubilityofthings.comarkat-usa.org Increased temperature leads to higher kinetic energy, potentially increasing collision rates and reaction rates. solubilityofthings.com Temperature can also influence the equilibrium of reversible photochemical reactions, potentially altering product distributions. solubilityofthings.com Studies on the temperature dependence of Norrish Type I and Type II reactions for phenyl alkyl ketones have shown that these reactions can occur from thermally populated excited states and that temperature can influence the activation energy. muni.cz The interaction between the solvent and reaction intermediates, such as hydrogen bonding to biradical intermediates, can also be temperature-dependent, affecting photoreactivity. muni.cz

The combined effects of solvent and temperature can be complex, and systematic studies varying these parameters are essential for understanding and optimizing the photochemical reactions of compounds like this compound.

Synthetic Strategies and Chemical Transformations Involving this compound

This compound, as a long-chain ketone, can be synthesized through various methods and can serve as a building block in the synthesis of more complex molecules.

Advanced Synthetic Methodologies for Ketone Derivatives

The synthesis of ketone derivatives, including long-chain ketones, can be achieved through a variety of advanced synthetic methodologies. One prominent approach involves the direct α-alkylation of ketones with primary alcohols, which is considered a versatile route for C-C bond formation and the production of long-chain ketones. researchgate.net This often utilizes a hydrogen borrowing strategy catalyzed by transition metals such as Ir, Pd, Rh, Ru, Mn, Fe, Co, Ni, and Cu. researchgate.net

Another method for ketone synthesis involves the transition metal-catalyzed C-C bond cleavage and subsequent cross-coupling reactions. nih.gov For example, multi-carbon homologation of aryl ketones to long-chain ketones and aldehydes has been achieved via ligand-promoted Ar-C(O) bond cleavage and cross-coupling with alkenols, often catalyzed by palladium. nih.gov This strategy allows for the synthesis of structurally diverse ketones from readily available starting materials. nih.gov

Photoredox catalysis, in combination with nickel and phosphoranyl radical synergy, has also been employed for the cross-electrophile coupling of carboxylic acids and organic halides to directly synthesize ketones. nih.gov This method avoids the need for activated carbonyl intermediates or organometallic compounds and offers a concise route to highly functionalized ketones. nih.gov

Layered double hydroxides and their calcined mixed metal oxide products have been investigated as solid base catalysts for the liquid phase ketonic decarboxylation of long-chain fatty acids, such as stearic acid, to produce ketones. mdpi.com

These advanced methodologies provide diverse routes for the synthesis of ketone derivatives, including those with long aliphatic chains like this compound, offering control over structure and functional group compatibility.

Exploration of this compound as a Synthon in Complex Molecule Synthesis

A synthon is a structural unit within a molecule that can be formed or assembled using known synthetic reactions. mdpi.com The concept involves retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available, or easily synthesized precursors (synthons). mdpi.com

This compound, with its distinct phenyl ketone and long aliphatic chain functionalities, can be envisioned as a synthon or a precursor to synthons in the synthesis of complex molecules. The carbonyl group is a versatile reaction center in organic synthesis, participating in numerous transformations such as Grignard reactions, Wittig reactions, and aldol (B89426) reactions. nih.govnih.gov The long aliphatic chain can be further functionalized or serve as a lipophilic tail in the design of molecules with specific properties.

While specific examples of this compound being used as a synthon in complex molecule synthesis were not extensively detailed in the search results, its structure suggests potential applications. For instance, the ketone group could be utilized for carbon-carbon bond formation to extend or modify the carbon skeleton. The long alkyl chain could be a key feature for incorporating lipophilicity into a target molecule, relevant in areas like material science or the synthesis of biologically active compounds where amphiphilic properties are desired. The photochemical reactivity of this compound, particularly Norrish Type II reactions, could also be exploited to introduce cyclic structures or fragmentation products into more complex scaffolds.

The exploration of this compound as a synthon would involve designing synthetic routes that strategically utilize its functional groups and structural features to build larger, more intricate molecular architectures. This could be relevant in the synthesis of natural products, pharmaceuticals, or advanced materials where precise control over molecular structure is required.

Novel Approaches for Covalent Bond Cleavage and Rearrangements

Novel approaches for the cleavage of covalent bonds and rearrangements involving ketones, including those structurally similar to this compound, have been an active area of research. These methods often aim to achieve transformations under milder conditions, with improved selectivity, or to access unique structural motifs.

One area of development focuses on the catalytic cleavage of C-C bonds in ketones. Traditional methods for C-C bond cleavage often require harsh conditions. Recent advancements have explored using Brønsted acids to catalyze the cleavage of β-C-C bonds in 1,3-dicarbonyl compounds, which can then react with ketones via α-alkylation. mdpi.com This approach leverages the acidity to promote enol formation in the ketone and facilitate the departure of a 1,3-dicarbonyl group after protonation and C-C bond scission. mdpi.com

Another significant development is the deacylative homolysis of ketone C(sp³)–C(sp²) bonds. This strategy involves the homolytic cleavage of the bond adjacent to the carbonyl group in aliphatic ketones. nih.gov A reported novel method utilizes hydrogen peroxide to activate ketones, forming gem-dihydroperoxides. nih.gov Subsequent single-electron-transfer reduction, often mediated by a low-valent metal complex, generates alkyl radicals. nih.gov These radicals can then be captured in various radical-based processes, offering a route to functionalized products and enabling the reconstruction of molecular skeletons. nih.govnih.gov This deacylative cleavage has been demonstrated in the synthesis of complex molecules, including natural products. nih.gov

Photochemical methods also offer novel pathways for ketone transformations involving bond cleavage and rearrangement. The Norrish Type II reaction, for instance, involves the intramolecular γ-hydrogen abstraction in ketones, leading to the formation of a 1,4-biradical which can subsequently undergo fragmentation or cyclization. researchgate.net Studies on the photochemistry of related alkanophenones, such as p-pentyl this compound, have investigated how ordered media can influence the selectivity of these photochemical reactions. researchgate.netvdoc.pubresearchgate.net

Rearrangement reactions of ketones have also seen novel developments. The Beckmann rearrangement, which typically converts ketoximes to amides, has been explored under milder, catalyzed conditions. A copper(II)-catalyzed Beckmann rearrangement using hydroxylamine-O-sulfonic acid has been reported as a user-friendly and convenient variant. thieme.de While this specific study focuses on a general method for ketones, the principles can be applied to various ketone substrates.

Radical-mediated rearrangements of allylic alcohols have also provided novel strategies for synthesizing β-functionalized ketones through 1,2-rearrangements, including semipinacol and neophyl rearrangements. nih.gov Although not directly focused on this compound itself, these studies contribute to the broader understanding of ketone reactivity and rearrangement pathways that could potentially be adapted or provide inspiration for transformations involving similar structures.

Furthermore, the generation and utilization of ketyl radicals from ketones via single-electron transfer (SET) reduction have gained attention. rsc.org Novel photochemical approaches using photoredox catalysis allow for the generation of ketyl radicals under milder conditions without the need for stoichiometric metallic reductants. rsc.org These ketyl radicals can participate in various C-C bond-forming reactions and rearrangements. rsc.org

These examples highlight the ongoing development of novel strategies for inducing covalent bond cleavage and rearrangements in ketones, expanding the synthetic utility of this functional group.

Advanced Spectroscopic Analysis and Characterization Methodologies for Heptadecanophenone

Application of High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic techniques provide detailed information about the molecular structure and properties of Heptadecanophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule and to analyze its conformational preferences. By examining the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra, the connectivity of the carbon and hydrogen atoms in this compound can be established. The phenyl group and the long alkyl chain will exhibit distinct sets of signals, allowing for the assignment of specific resonances to different parts of the molecule. For instance, protons and carbons near the carbonyl group and the aromatic ring will have significantly different chemical shifts compared to those in the aliphatic chain. While specific NMR data for this compound is available chemicalbook.comguidechem.com, general principles of NMR apply. For example, the carbonyl carbon is expected to appear in the downfield region of the ¹³C NMR spectrum (around 190-210 ppm for ketones), and the aromatic protons will show characteristic signals in the 7-8 ppm range in the ¹H NMR spectrum. The methylene (B1212753) protons of the long alkyl chain will typically resonate in the upfield region (around 1-2 ppm), with the α-methylene group adjacent to the carbonyl showing a slightly downfield shift (around 2.5-3 ppm).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. The IR spectrum of this compound would show a strong absorption band in the carbonyl stretching region (typically around 1680-1720 cm⁻¹ for aromatic ketones). Other characteristic bands would correspond to C-H stretching vibrations in the alkyl chain and aromatic ring, C=C stretching vibrations in the phenyl ring, and C-C stretching and bending vibrations throughout the molecule. nist.govgoogle.com Raman spectroscopy complements IR spectroscopy by providing information about different vibrational modes, often those that are less active in IR, such as symmetric stretches and ring breathing modes of the aromatic ring. chemrxiv.orgnih.govresearchgate.net Both techniques can help confirm the presence of the ketone functional group and the aromatic and aliphatic moieties in this compound. Specific IR and Raman spectra for N-Heptadecanophenone (an isomer or closely related compound) are indicated as available chemicalbook.comchemicalbook.com, suggesting that similar data would be obtainable for this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Electronic spectroscopy, specifically UV-Vis absorption and fluorescence spectroscopy, probes the electronic transitions within a molecule. du.edu.egmsu.edupro-analytics.netuzh.ch For this compound, the UV-Vis spectrum would primarily show absorption bands related to the π→π* and n→π* electronic transitions of the phenyl ketone chromophore. The π→π* transitions of the aromatic ring typically occur in the lower wavelength UV region, while the n→π* transition of the carbonyl group is usually observed at longer wavelengths, often in the 250-300 nm range, and is typically weaker. du.edu.egmsu.edu The exact positions and intensities of these bands can be influenced by the solvent and any potential conjugation. du.edu.egup.ac.za Fluorescence spectroscopy examines the emission of light from a molecule after excitation. While simple ketones can be weakly fluorescent, the fluorescence properties of this compound would be dominated by the phenyl ketone moiety. aatbio.com Studies on related p-alkyl alkanophenones have utilized fluorescence measurements researchgate.net, suggesting that fluorescence spectroscopy could be applied to study the excited-state behavior of this compound, particularly in time-resolved experiments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. savemyexams.comrsc.orgchromatographyonline.comlibguides.com In electron ionization mass spectrometry (EI-MS), this compound would be ionized to form a molecular ion (M⁺) with a mass-to-charge ratio (m/z) equal to its molecular weight (330.56). fishersci.comsavemyexams.com The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the compound's structure. For a ketone like this compound, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement, particularly if there is a γ-hydrogen available in the alkyl chain. libguides.com Analyzing the m/z values of the fragment ions provides clues about the structure of the original molecule. For example, α-cleavage on either side of the carbonyl group would yield characteristic fragment ions. The long alkyl chain would also likely undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). Specific MS data for N-Heptadecanophenone is indicated as available chemicalbook.com, which would show the molecular ion peak and characteristic fragmentation ions.

Advanced Methodologies in Spectroscopic Data Acquisition and Interpretation

Beyond basic spectroscopic measurements, advanced methodologies can provide deeper insights into molecular dynamics and reaction mechanisms.

Time-Resolved Spectroscopic Studies of Reaction Intermediates

Time-resolved spectroscopy involves studying spectroscopic changes that occur on very short timescales, allowing for the investigation of transient species and reaction intermediates. wikipedia.orgfebs.orgethz.chresearchgate.net For this compound, which contains a ketone group known to undergo photochemical reactions like the Norrish-Yang reaction researchgate.netresearchgate.net, time-resolved techniques such as time-resolved UV-Vis absorption or time-resolved fluorescence spectroscopy could be employed to study the excited states and short-lived intermediates formed upon photoexcitation. researchgate.netwikipedia.org These studies can provide information about the kinetics of excited-state decay, intersystem crossing, and the formation and decay of radical or biradical intermediates involved in photochemical transformations. wikipedia.org Research on related p-alkyl alkanophenones has utilized time-resolved spectroscopy to examine photochemical reaction rates and fluorescence researchgate.net, demonstrating the applicability of these methods to study the photochemistry of this compound. Time-resolved infrared (TR-IR) spectroscopy could also be used to monitor changes in vibrational modes of the molecule and intermediates during a reaction. univie.ac.at

Chemometric Approaches for Qualitative and Quantitative Spectroscopic Analysis

Chemometrics is an interdisciplinary field that utilizes mathematical, statistical, and computational methods to extract meaningful information from chemical data, including spectroscopic data researchgate.netbitsathy.ac.inbia-analytical.com. In the context of spectroscopic analysis of compounds like this compound, chemometric approaches can be employed for both qualitative and quantitative analysis.

Qualitative analysis using chemometrics involves identifying patterns and relationships within complex spectral datasets to classify or characterize samples. Techniques such as Principal Component Analysis (PCA) and Cluster Analysis (CA) are commonly used for exploratory data analysis, allowing visualization of variations and groupings within a set of spectra researchgate.netbitsathy.ac.in. For instance, if analyzing samples containing this compound along with impurities or in different matrices, PCA could potentially reveal clustering based on the composition, even if the individual spectral features are overlapping or subtle researchgate.net.

Quantitative analysis using chemometrics focuses on developing calibration models to determine the concentration of an analyte from its spectrum bitsathy.ac.in. Multivariate calibration methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) are particularly useful for analyzing spectroscopic data from complex mixtures where spectral bands of different components overlap researchgate.netbitsathy.ac.inijcce.ac.ir. While specific studies on quantitative analysis of this compound using these methods were not found, these techniques could theoretically be applied to develop models for determining the concentration of this compound in a sample based on its characteristic spectral features in, for example, IR or UV-Vis spectra, provided a suitable training set of samples with known concentrations is available ijcce.ac.irconicet.gov.ar.

Chemometric methods are valuable for handling the large volumes of data generated by modern spectroscopic instruments, enabling the separation of relevant information from noise and revealing hidden correlations bia-analytical.comconicet.gov.ar.

Integration of Machine Learning and Artificial Intelligence in Spectroscopic Data Processing

The integration of Machine Learning (ML) and Artificial Intelligence (AI) in spectroscopic data processing has gained significant traction, offering powerful tools for complex data analysis, pattern recognition, and predictive modeling copernicus.orgresearchgate.netsimonsfoundation.org. For the spectroscopic analysis of compounds like this compound, ML and AI can enhance the capabilities of traditional methods, particularly when dealing with large datasets or seeking subtle spectral signatures.

ML algorithms, such as Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs), can be trained on spectroscopic data to perform tasks like compound identification, classification, and quantitative prediction researchgate.netmdpi.com. Deep learning (DL), a subset of ML involving multi-layered neural networks, has shown promise in automatically extracting relevant features from raw spectral data, potentially reducing the need for extensive manual preprocessing copernicus.orgresearchgate.net.

In the context of this compound, ML could be applied to build models that can identify the presence of the compound in complex matrices based on its spectral fingerprint, even in the presence of interfering substances. Furthermore, ML models could potentially be developed for quantitative analysis, predicting the concentration of this compound from its spectrum with high accuracy after being trained on a diverse dataset copernicus.orgresearchgate.net.

While direct applications of ML/AI for this compound spectroscopy were not found, the general principles apply. ML/AI can be used for spectral deconvolution, noise reduction, baseline correction, and identifying subtle spectral shifts or changes that might be indicative of interactions or environmental factors affecting this compound researchgate.net. The ability of ML to learn complex, non-linear relationships within data makes it a powerful tool for extracting deeper insights from spectroscopic measurements researchgate.netscispace.com.

Single-Molecule Spectroscopy (SMS) Techniques and Data Analysis

Single-Molecule Spectroscopy (SMS) techniques allow the study of individual molecules, bypassing the ensemble averaging that occurs in bulk measurements and providing access to distributions of properties and rare events biorxiv.orguzh.chnih.gov. While SMS is particularly powerful for studying heterogeneous systems, dynamic processes, and the behavior of biomolecules biorxiv.orguzh.chnih.govaps.org, its application to smaller organic molecules like this compound is less common and not specifically detailed in the provided search results.

However, the principles of SMS could, in theory, be applied to study the spectroscopic properties of individual this compound molecules if suitable experimental setups were employed. This would likely involve techniques such as single-molecule fluorescence spectroscopy, if this compound or a modified version of it were fluorescent, or potentially advanced techniques like tip-enhanced Raman spectroscopy (TERS) or infrared nanospectroscopy (nano-IR) which can provide vibrational information at the single-molecule level cam.ac.uk.

Data analysis in SMS is distinct from bulk spectroscopy due to the nature of the data, which consists of time traces or sequences of spectra from individual molecules biorxiv.orgnih.gov. Analysis often involves identifying discrete states, characterizing transitions between states, and analyzing distributions of properties like fluorescence lifetimes or spectral shifts nih.gov. Techniques like hidden Markov modeling or change-point analysis are often employed to interpret single-molecule trajectories nih.gov.

While the direct application of SMS to this compound is not reported in the search results, the potential for such studies lies in gaining a deeper understanding of its photophysical properties or interactions with other molecules at the most fundamental level, free from the averaging effects of bulk measurements. This would represent a highly specialized area of research.

Theoretical and Computational Chemistry Studies of Heptadecanophenone

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. They attempt to solve the electronic Schrödinger equation given the positions of the nuclei and the number of electrons, yielding information about energy and wave function. youtube.com

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemical methods that are derived directly from theoretical principles, primarily the Schrödinger equation, without including empirical parameters or experimental data. libretexts.orgyoutube.com These methods aim for high accuracy in describing the electronic structure of molecules. Ab initio quantum chemistry methods attempt to solve the electronic Schrödinger equation to yield useful information. youtube.com While computationally more demanding than semi-empirical methods, ab initio calculations can provide a more rigorous description of molecular properties. libretexts.orgethz.ch Examples of ab initio methods include Hartree-Fock theory and post-Hartree-Fock methods. novapublishers.com Configuration Interaction Singles (CIS) is a computationally simpler wave-function-based ab initio method for calculating electronic excitation energies and excited-state properties. usc.eduucsb.edu More advanced ab initio methods like Equation-Of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) are extensions of coupled-cluster methods used for modeling excited states with high accuracy. gaussian.comuni-mainz.de

Transition State Localization and Reaction Barrier Determination

Transition states are critical points on the potential energy surface that represent the highest energy point along a reaction pathway, connecting reactants to products. Localizing transition states and determining their energies allows for the calculation of reaction barriers, which are essential for understanding reaction rates and mechanisms. Computational tools and methodologies have been developed to facilitate the automated localization of transition states. chemrxiv.orgchemrxiv.org These tools can perform searches at different levels of theory, including DFT, to obtain accurate structures. chemrxiv.orgchemrxiv.org The accuracy of transition state geometries obtained from methods like DFT can be high. chemrxiv.orgchemrxiv.org Determining transition state energies is crucial for estimating chemical reaction pathways. rsc.org For example, DFT calculations were used to determine that transition state barriers were too large for a photoenol to undergo certain reactions. researchgate.net

Computational Studies of Excited States and Photophysical Pathways

Computational methods are extensively used to study the excited states of molecules, which are crucial for understanding photophysical processes such as light absorption, emission, and energy transfer. molcas.orgmolssi.org

Calculation of Absorption and Emission Spectra

The calculation of absorption and emission spectra provides theoretical predictions of how a molecule interacts with light. Absorption spectra show the change in absorbance as a function of wavelength, while emission spectra show the change in fluorescence intensity as a function of emission wavelength. techcomp.com.hk Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate electronic absorption and emission spectra. researchgate.netreadthedocs.io TD-DFT can efficiently calculate vertical and adiabatic excitation energies, as well as oscillator strengths, which are necessary for simulating absorption spectra. readthedocs.io Geometry optimization of the ground and excited states is often performed using DFT before calculating spectra with TD-DFT. researchgate.net Different functionals and basis sets can be used in these calculations, and their choice can impact the accuracy of the calculated spectra. ucsb.eduresearchgate.net Ab initio methods like CIS and EOM-CCSD can also be used to calculate excited states and, subsequently, absorption and emission properties. usc.eduucsb.eduuni-mainz.de

Modeling of Energy Transfer and Intersystem Crossing Processes

Computational modeling is vital for understanding energy transfer and intersystem crossing, which are key non-radiative processes influencing the fate of excited states. Energy transfer involves the transfer of electronic excitation energy from one part of a molecule or complex to another. mdpi.com Intersystem crossing (ISC) is a non-radiative transition between electronic states of different spin multiplicity, such as from a singlet excited state to a triplet excited state. taylorandfrancis.com Reverse intersystem crossing (RISC) is the transition from a triplet state to a singlet state. nih.gov These processes are influenced by factors such as the energy difference between states and spin-orbit coupling. taylorandfrancis.comnih.gov Computational methods can be used to estimate the rates of these processes. nih.gov For instance, theoretical modeling is crucial for estimating the rate constant of RISC in materials used in organic light-emitting diodes (OLEDs). nih.gov Surface-hopping ab initio molecular dynamics is a computational technique that can be used to study the dynamics of excited states and investigate mechanisms like intersystem crossing. uah.es

Prediction of Photochemical Reactivity based on Excited State Character

The photochemical reactivity of ketones, including alkyl phenyl ketones like heptadecanophenone, is strongly influenced by the character of their electronically excited states. Photoinduced hydrogen abstraction is a significant deactivation pathway for ketones from their excited states. researchgate.net Intramolecular hydrogen abstraction, specifically the Norrish Type II reaction, can lead to cyclization or fragmentation products. researchgate.net

Studies on related alkyl phenones, such as p-pentyl this compound, have investigated their Norrish-Yang photochemistry in ordered phases, demonstrating how the reaction environment can influence photoproduct selectivity. researchgate.netresearchgate.netvdoc.pub The excited triplet state is often involved in the Norrish Type II reaction of excited alkyl phenyl ketones, leading to triplet 1,4-biradicals. researchgate.net These biradicals can then undergo intersystem crossing to singlet biradicals, which may fragment, cyclize (Yang cyclization), or revert to the starting ketone. researchgate.net

The prediction of photochemical reactivity relies on understanding the nature of the excited states (e.g., n,π* or π,π*) and the potential energy surfaces involved in processes like hydrogen abstraction and subsequent reactions. Computational studies can help elucidate the mechanisms and kinetics of these photochemical transformations by examining the excited-state dynamics and the intermediates formed. digitellinc.comdiva-portal.org

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing information about their dynamic evolution and conformational landscape. epfl.chuni-koeln.demdpi.com Conformational analysis, often aided by computational methods, explores the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. nih.govkhanacademy.org

Simulations of this compound in Different Chemical Environments

While specific MD simulations of this compound were not extensively found in the search results, studies on other ketones and long-chain hydrocarbons provide relevant context. MD simulations have been used to investigate the behavior of ketones in various environments, such as their interaction with model membranes conicet.gov.ar and their diffusion in supercritical fluids like CO2. ua.ptresearchgate.net These studies highlight how the surrounding chemical environment can influence the location, dynamics, and structural properties of ketone molecules. conicet.gov.arua.ptresearchgate.net

For a molecule like this compound with a long alkyl chain, MD simulations in different solvents (e.g., polar vs. nonpolar) or interfaces could reveal how the solvent affects the conformation of the alkyl chain and the orientation of the phenyl ketone moiety. Simulations involving interfaces, such as lipid bilayers, could provide insights into how this type of molecule might interact with biological or self-assembled systems, similar to studies on other lipophilic ketones. conicet.gov.ar

Analysis of Conformational Changes Relevant to Reactivity and Interactions

Conformational changes can significantly impact the reactivity and interactions of organic molecules. vdoc.pub For ketones undergoing intramolecular reactions like the Norrish Type II process, the ability of the alkyl chain to adopt a conformation that brings a γ-hydrogen into proximity with the carbonyl oxygen is crucial. Computational conformational analysis can identify low-energy conformers and the energy barriers between them, providing insights into the likelihood of such reactive conformations being accessed.

MD simulations can track conformational changes over time, revealing the flexibility of the this compound molecule in different environments. This is particularly relevant for the long heptadecane (B57597) chain, whose flexibility is influenced by internal rotation around C-C single bonds. aip.org Understanding these conformational dynamics can help explain observed reactivity patterns and predict how the molecule might interact with other molecules or surfaces.

Computational Design of Functional Organic Materials Involving Ketones

Computational methods play an increasingly important role in the design of functional organic materials. ug.edu.plliverpool.ac.uknaiss.seirb.hrucm.es Ketones, including aryl ketones, are components in various organic materials with diverse applications. unipd.it Computational design approaches can involve screening large libraries of molecules, predicting properties based on structure, and simulating molecular behavior to identify promising candidates for specific functionalities. rsc.orgd-nb.infoacs.org

While direct examples of computationally designing materials specifically incorporating this compound were not found, the principles and methods used for other ketones and organic molecules are applicable. Computational studies can predict how the structural features of a ketone, such as the presence of a long alkyl chain and a phenyl group in this compound, might influence the material's properties. This includes predicting crystal packing in solid-state materials, liverpool.ac.uk understanding interactions in supramolecular assemblies, irb.hr or designing molecules for applications like redox flow batteries where quinones (which contain ketone functionalities) are being investigated. rsc.org The computational design process often involves density functional theory (DFT) calculations to determine electronic properties and stability, and MD simulations to study dynamics and interactions within the material. rsc.orgacs.orgfaccts.de

Biological Activity and Structure Activity Relationship Sar Research of Heptadecanophenone and Its Derivatives

In Vitro Methodologies for Investigating Biological Activity Mechanisms

In vitro studies form the foundational step in elucidating the biological effects of novel compounds like heptadecanophenone and its analogs. These methodologies allow for a controlled examination of the compound's interaction with biological systems at the molecular and cellular levels.

Identifying the specific molecular targets and signaling pathways affected by this compound derivatives is paramount to understanding their mechanism of action. While direct studies on this compound are limited, research on analogous long-chain alkylphenones suggests that potential targets could include various enzymes and receptors. Techniques such as affinity chromatography, and molecular docking simulations are often employed to identify binding partners. Furthermore, once a potential target is identified, reporter gene assays and pathway-specific cell-based assays can confirm the modulation of specific signaling cascades. For instance, studies on other ketones have shown interactions with nuclear receptors or G-protein coupled receptors, suggesting potential avenues of exploration for this compound.

The long aliphatic chain and the phenyl ketone moiety of this compound make it a candidate for interacting with enzymatic pockets. In vitro enzyme inhibition assays are critical to determine if this compound or its derivatives can modulate the activity of specific enzymes. These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is then measured, often spectrophotometrically or fluorometrically, to determine the inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC₅₀).

While specific enzyme inhibition data for this compound is not widely available in public literature, studies on similar long-chain ketones suggest potential inhibitory activity against enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various cytochrome P450 enzymes. The lipophilic nature of the heptadecyl chain could facilitate entry into hydrophobic active sites of these enzymes.

Table 1: Hypothetical Enzyme Inhibition Data for this compound Derivatives

| Compound | Derivative | Target Enzyme | IC₅₀ (µM) |

| 1 | This compound | COX-2 | 15.2 |

| 2 | 4'-Hydroxy-heptadecanophenone | COX-2 | 8.5 |

| 3 | 4'-Amino-heptadecanophenone | LOX-5 | 12.1 |

| 4 | 3',4'-Dihydroxy-heptadecanophenone | LOX-5 | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on activities of structurally related compounds.

Cell-based assays are instrumental in understanding the physiological consequences of the molecular interactions of this compound derivatives. These assays can reveal effects on cell viability, proliferation, apoptosis, and inflammation. For example, the MTT assay is commonly used to assess cytotoxicity by measuring mitochondrial metabolic activity. Flow cytometry can be employed to analyze the cell cycle and detect apoptotic markers.

Furthermore, techniques like quantitative polymerase chain reaction (qPCR) and western blotting can be used to investigate changes in gene and protein expression levels of key cellular targets upon treatment with these compounds. For example, if a this compound derivative is hypothesized to have anti-inflammatory activity, its effect on the expression of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells could be investigated.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are essential for optimizing the biological activity of a lead compound like this compound. These studies aim to identify the key structural features that contribute to the observed biological effects and to develop predictive models for designing more potent and selective derivatives.

SAR studies involve synthesizing a series of derivatives with systematic modifications to the parent structure and evaluating their biological activity. For this compound, key structural features that can be modified include:

The Alkyl Chain: The length and branching of the C17 alkyl chain can significantly influence lipophilicity and, consequently, cell membrane permeability and interaction with hydrophobic binding pockets.

The Phenyl Ring: Substitution on the phenyl ring with various functional groups (e.g., hydroxyl, amino, methoxy, halogen) can alter the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule.

The Ketone Group: Modification or replacement of the carbonyl group can impact the compound's reactivity and ability to form hydrogen bonds.

By correlating these structural changes with biological activity, researchers can deduce the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity. For instance, the introduction of a hydroxyl group at the 4'-position of the phenyl ring might enhance activity due to the formation of a critical hydrogen bond with the target protein.

Table 2: Illustrative SAR of this compound Derivatives on a Hypothetical Target

| Derivative | R1 (Alkyl Chain) | R2 (Phenyl Substitution) | Relative Activity |

| This compound | C17H35 | H | 1.0 |

| Pentadecanophenone | C15H31 | H | 0.7 |

| Nonadecanophenone | C19H39 | H | 0.9 |

| 4'-Hydroxy-heptadecanophenone | C17H35 | 4'-OH | 2.5 |

| 4'-Methoxy-heptadecanophenone | C17H35 | 4'-OCH₃ | 1.8 |

| 4'-Chloro-heptadecanophenone | C17H35 | 4'-Cl | 1.2 |

Note: The data in this table is illustrative and intended to demonstrate SAR principles.

QSAR models use statistical methods to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are built using molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of novel, unsynthesized derivatives. This in silico screening can help prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process. For long-chain alkylphenones like this compound, descriptors related to hydrophobicity and molecular shape are often found to be significant predictors of biological activity.

Spectral Structure-Activity Relationship (S-SAR) Approaches

The Spectral Structure-Activity Relationship (S-SAR) is a quantitative model used in chemistry and toxicology to predict the biological activity of a chemical substance based on its structural properties. This method treats structural descriptors as vectors within a data space, which are then mapped into an orthogonal space. The S-SAR equation is subsequently derived in a determinant form to model chemical-biological interactions. This approach offers an algebraic alternative to traditional multi-regression analysis and uses a "spectral norm" as a substitute for the standard correlation factor. S-SAR can be applied to analyze endpoints like ecotoxicity, helping to design further toxicological tests.

A review of available scientific literature indicates that no specific S-SAR studies have been conducted on this compound or its derivatives. Research in this area has been applied to other classes of compounds, such as various xenobiotics in ecotoxicology assessments, but the specific spectral data and biological activity correlations for this compound have not been published.

Design and Synthesis of Functional Derivatives for SAR Exploration

The design and synthesis of functional derivatives are fundamental to exploring Structure-Activity Relationships (SAR). nih.gov This process involves systematically modifying a lead compound's chemical structure to investigate how these changes affect its biological activity. nih.gov Medicinal chemists synthesize new analogues by adding, removing, or modifying functional groups to understand the chemical features responsible for a molecule's effects. nih.govnih.gov The goal is to identify the pharmacophore—the essential arrangement of atoms or functional groups that enables a molecule to interact with a specific biological target—and to optimize properties like potency and selectivity. nih.govresearchgate.net This iterative process of design, synthesis, and biological testing is crucial for drug discovery and the development of new therapeutic agents. nih.gov

There is no specific information in the available scientific literature detailing the design and synthesis of functional derivatives of this compound for the express purpose of SAR exploration. While synthesis methods for various ketone derivatives exist, dedicated studies aimed at systematically modifying the this compound structure to probe its structure-activity relationships are not documented.

Mechanistic Elucidation of Observed Biological Responses

Elucidating the mechanism of action of a biologically active compound involves identifying the specific biochemical interactions through which it produces its pharmacological effect. This research often includes identifying the molecular target (e.g., a specific enzyme or receptor), studying the downstream effects of this interaction on cellular signaling pathways, and understanding how these changes lead to a physiological response. frontiersin.org Techniques used in these studies can range from in vitro assays with isolated proteins to cell-based assays and in vivo animal models. nih.gov Understanding the mechanism is critical for rational drug design and for predicting potential side effects. nih.govfrontiersin.org

Currently, there are no published studies in the scientific literature that elucidate the specific mechanism of any observed biological responses for this compound. Consequently, its molecular targets and the pathways it may modulate remain uncharacterized.

Emerging Research Directions and Future Perspectives for Heptadecanophenone Research

Integration of Advanced Spectroscopic, Computational, and Synthetic Methodologies

No studies were found that detail the use of advanced spectroscopic techniques to elucidate the structural and electronic properties of Heptadecanophenone. Furthermore, there is no indication of computational or theoretical analyses being performed to predict its behavior or properties. Information regarding innovative synthetic routes or methodologies for its preparation is also absent from the current body of scientific literature.

Development of Novel Applications in Materials Science and Chemical Biology

The potential for this compound in the fields of materials science and chemical biology remains unexplored. There are no research articles describing its use as a monomer in polymer synthesis, as a component in advanced materials, or as a tool or probe in chemical biology to investigate biological systems.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The behavior of this compound in the context of supramolecular chemistry and its capacity for self-assembly into more complex, ordered structures have not been investigated. The scientific community has yet to publish any findings on its potential to form gels, liquid crystals, or other supramolecular architectures.

Interdisciplinary Research at the Interface of Organic Chemistry, Physics, and Biology

Consistent with the lack of research in the aforementioned areas, there is no evidence of interdisciplinary studies involving this compound. Its potential properties at the intersection of organic chemistry, physics (e.g., photophysical or electronic properties), and biology (e.g., bioactivity or biocompatibility) are yet to be determined.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.